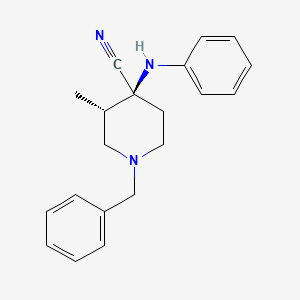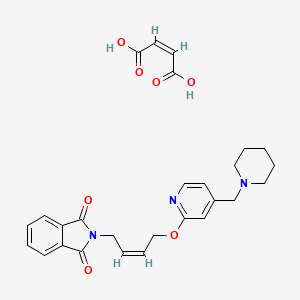
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The asymmetric synthesis of related piperidine derivatives, which are key intermediates in the synthesis of potent protein kinase inhibitors, has been successfully achieved, suggesting potential industrial applications (Hao et al., 2011).
- Synthetic approaches for 4-arylamino-4-piperdinecarboxylic acids, which are structurally similar, have been reported, highlighting different synthetic pathways and potent analgesic properties (Van Daele et al., 1976).
Molecular Structure Analysis
- The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, demonstrates hydrogen bonding and C-H…π interactions, providing insights into molecular interactions and stability (Khan et al., 2013).
Chemical Reactions and Properties
- Racemic compounds, including those with a piperidine structure, have been synthesized and evaluated for their affinity and selectivity for opioid receptors, contributing to our understanding of chemical reactivity and biological interactions (Thomas et al., 1999).
Physical Properties Analysis
- The synthesis and conformational study of diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters reveal important details about the physical properties, including the impact of stereochemistry on physical characteristics (Iorio et al., 1970).
Chemical Properties Analysis
- The study of cis and trans isomers of piperidines provides valuable insights into their chemical properties, such as diastereoselectivity, which is crucial for understanding the compound's reactivity and potential applications (Williams et al., 2002).
Aplicaciones Científicas De Investigación
Synthetic Applications and Analgesic Potentials
This compound is part of a broader class of synthetic analgesics, where its synthesis involves the preparation of 4-arylamino-4-piperidinecarboxylic acids as starting materials. These are then used to create alpha-amino esters, ethers, and ketones through various synthetic approaches. The substitution on nitrogen atoms has led to the discovery of extremely potent analgesics. For example, certain derivatives have been found to be thousands of times as potent as morphine, with the analgesic activity primarily residing in the cis-isomer (Van Daele et al., 1976).
Asymmetric Synthesis for Drug Development
A novel asymmetric synthesis route for cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in developing potent protein kinase inhibitors, has been described. This synthesis showcases the compound's role in the strategic development of pharmaceutical agents, highlighting its potential industrial application due to the mild conditions and high yields obtained (Hao et al., 2011).
Chemical Transformations and Stereochemistry
Research on organophosphorus cyclic compounds has elucidated the stereochemistry of cis- and trans-isomers of related structures, providing insights into the chemical transformations and spectroscopic data that assign the cis- and trans-geometry. These studies aid in understanding the compound's behavior and potential modifications for specific applications (Stec & Łopusiński, 1973).
Conformational Analysis and Radical Cyclization
The conformational switching and synthesis of spiro compounds through radical cyclization have been explored, demonstrating the compound's versatility in forming structurally complex and potentially bioactive molecules. This research contributes to the understanding of its conformational dynamics and reactivity, which are crucial for designing novel pharmaceuticals (Sulsky et al., 1999).
Propiedades
IUPAC Name |
(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZMJZNRNLKPD-FXAWDEMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)




